Silane, trimethyl[(1-methylethyl)thio]-
Description
This compound is characterized by its sulfur-containing functional group, which enhances its reactivity in thiol-ene "click" chemistry and surface modification applications. The isopropylthio group imparts steric hindrance, influencing its stability and interaction with other molecules .
Properties
CAS No. |
14326-46-6 |
|---|---|
Molecular Formula |
C6H16SSi |
Molecular Weight |
148.34 g/mol |
IUPAC Name |
trimethyl(propan-2-ylsulfanyl)silane |
InChI |
InChI=1S/C6H16SSi/c1-6(2)7-8(3,4)5/h6H,1-5H3 |
InChI Key |
MSKDVEATCZCZQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl[(1-methylethyl)thio]- typically involves the reaction of trimethylsilyl chloride with isopropyl mercaptan in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(CH3)3SiCl+(CH3)2CHSH→(CH3)3SiSCH(CH3)2+HCl
Industrial Production Methods: Industrial production of Silane, trimethyl[(1-methylethyl)thio]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: Silane, trimethyl[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, trimethyl[(1-methylethyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Silane, trimethyl[(1-methylethyl)thio]- involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following compounds share structural or functional similarities with the target molecule:
Trimethylsilyl Chloride (C₃H₉ClSi, CAS 75-77-4)
Trimethyl(triphenylplumbylmethyl)silane (C₂₂H₂₈PbSi, CAS 95456-32-9)
Comparative Analysis: Structural and Functional Properties
Table 1: Structural and Functional Comparison
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